molecular formula C24H24N2O2 B3442272 1-{[1,1'-BIPHENYL]-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE

1-{[1,1'-BIPHENYL]-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE

Cat. No.: B3442272
M. Wt: 372.5 g/mol
InChI Key: QXAKRVMJOMTDCF-UHFFFAOYSA-N
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Description

1-{[1,1’-BIPHENYL]-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a biphenyl carbonyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,1’-BIPHENYL]-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE typically involves the reaction of 1-(2-methoxyphenyl)piperazine with a biphenyl carbonyl derivative. One common method includes the use of Yb(OTf)3 as a catalyst in acetonitrile to facilitate the addition reaction . The intermediate formed is then purified and further reacted to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized solvents and reaction conditions to ensure high yield and purity. The process often includes steps such as recrystallization and solvent extraction to purify the intermediate and final products .

Chemical Reactions Analysis

Types of Reactions: 1-{[1,1’-BIPHENYL]-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products: The major products formed from these reactions include phenolic derivatives, alcohol derivatives, and substituted piperazine compounds .

Scientific Research Applications

1-{[1,1’-BIPHENYL]-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[1,1’-BIPHENYL]-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets. For instance, it can act as an antagonist or agonist at certain receptors, influencing cellular pathways and physiological responses. The compound may also induce apoptosis in cancer cells by activating intrinsic mitochondrial signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-{[1,1’-BIPHENYL]-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of biphenyl carbonyl and methoxyphenyl groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c1-28-23-10-6-5-9-22(23)25-15-17-26(18-16-25)24(27)21-13-11-20(12-14-21)19-7-3-2-4-8-19/h2-14H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAKRVMJOMTDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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